1-Sulfonylmethanediamine
Description
1-Sulfonylmethanediamine is a sulfonamide derivative characterized by a central methane backbone substituted with a sulfonyl group (-SO₂-) and two amine (-NH₂) groups. This structure confers unique reactivity and physicochemical properties, distinguishing it from other sulfonamides and diamines.
Key structural features:
- Sulfonyl group: Enhances electrophilicity and stabilizes intermediates in organic reactions.
- Diamine functionality: Provides nucleophilic sites for coordination or further functionalization.
Properties
Molecular Formula |
CH5N2O2S- |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
diaminomethanesulfinate |
InChI |
InChI=1S/CH6N2O2S/c2-1(3)6(4)5/h1H,2-3H2,(H,4,5)/p-1 |
InChI Key |
IFSSAMMAXURQEO-UHFFFAOYSA-M |
Canonical SMILES |
C(N)(N)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfonylmethanediamine can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator. This method is environmentally friendly and provides good yields . Another method involves the direct synthesis from thiols and amines through oxidative coupling, which is a one-step process that does not require pre-functionalization .
Industrial Production Methods: Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the process . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Sulfonylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into sulfinamides or sulfenamides.
Substitution: It can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfonyl chlorides and amines are typically employed.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfinamides, Sulfenamides
Substitution: Various substituted sulfonamides
Scientific Research Applications
1-Sulfonylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Industry: this compound is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
1-Sulfonylmethanediamine can be compared with other similar compounds such as sulfonamides, sulfinamides, and sulfenamides:
Sulfonamides: These compounds contain a sulfonyl group attached to an amine. They are widely used as antibiotics.
Sulfinamides: These compounds have a sulfinyl group instead of a sulfonyl group. They are used in various chemical syntheses.
Sulfenamides: These compounds contain a sulfenyl group and are used as intermediates in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Sulfonamides
Example : N-Methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide ()
- Structure : Contains a sulfonamide (-SO₂NH-) group linked to a complex heterocyclic system.
- Key Differences: 1-Sulfonylmethanediamine lacks aromatic or cyclic substituents, simplifying its reactivity profile. The diamine moiety in this compound allows for dual-site interactions, unlike mono-amine sulfonamides.
- Synthesis : Sulfonamides typically form via sulfonyl chloride-amine coupling. Yields for this compound analogs in range from 70% to near-quantitative under optimized conditions (e.g., 72-hour reactions at room temperature) .
Diamines Without Sulfonyl Groups
Example: Ethylenediamine (1,2-diaminoethane, )
- Structure : Linear C₂ backbone with two terminal amines.
- Key Differences :
- Ethylenediamine lacks the sulfonyl group, reducing its electrophilicity and thermal stability.
- Applications: Primarily used as a chelating agent, whereas this compound’s sulfonyl group may enable catalysis or medicinal chemistry applications.
- Safety: Ethylenediamine is classified as corrosive (GHS Category 1B), while dimethyl sulfone (a simpler sulfone, ) is non-hazardous, suggesting sulfonyl groups may mitigate toxicity in some contexts .
Sulfones
- Structure : C₂ backbone with two methyl groups and a sulfonyl group.
- Key Differences :
- Dimethyl sulfone lacks amine groups, limiting its utility in coordination chemistry.
- Physicochemical properties: Dimethyl sulfone (CAS 67-71-0) has a melting point of 109°C and is water-soluble, whereas this compound’s diamine groups likely increase polarity and solubility in polar aprotic solvents .
Sulfoximines
Example : S,S-Dimethylsulfoximine ()
- Structure : Features a sulfoximine group (S=NH) instead of a sulfonyl group.
- Key Differences :
Key Research Findings
- Thermal Stability: Sulfonyl groups in this compound likely enhance thermal stability compared to non-sulfonylated diamines (e.g., ethylenediamine decomposes at ~120°C) .
- Biological Activity : Sulfonamides with aromatic substituents () show antimicrobial properties, suggesting this compound could be tailored for similar applications with improved solubility .
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